molecular formula C6H11BrO2 B2978764 (2S)-2-Methyl-5-bromovaleric acid CAS No. 17155-22-5

(2S)-2-Methyl-5-bromovaleric acid

Cat. No. B2978764
CAS RN: 17155-22-5
M. Wt: 195.056
InChI Key: GDYGMDZCBUYAIK-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of “(2S)-2-Methyl-5-bromovaleric acid” could potentially involve retrosynthetic analysis, a technique frequently applied in organic synthesis . This process involves working backward from the target molecule to identify precursors that could react to form the desired compound .


Molecular Structure Analysis

The molecular structure of a compound like “(2S)-2-Methyl-5-bromovaleric acid” can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .


Chemical Reactions Analysis

The chemical reactions involving “(2S)-2-Methyl-5-bromovaleric acid” would depend on its chemical properties and the conditions under which it is reacted. For instance, it could potentially undergo reactions such as oxidation or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-Methyl-5-bromovaleric acid” include its molecular formula (C6H11BrO2), molecular weight (195.056), and its use for research purposes. Further details about its melting point, boiling point, density, and other physical properties are not specified in the available resources .

Scientific Research Applications

properties

IUPAC Name

(2S)-5-bromo-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYGMDZCBUYAIK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyl-5-bromovaleric acid

Synthesis routes and methods

Procedure details

HBr aq 48% (10 mL, 88.4 mmol) was added at room temperature to 2-(3-bromo-propyl)-2-methyl-malonic acid dimethyl ester (1.80 g, 6.74 mmol) and the mixture was stirred and heated at 120° C. for 24 hours. After cooling to room temperature, NaOH solution was added to reach pH 3 and the product was extracted using a mixture DCM:MeOH 95:5. The obtained crude (0.81 g, 62% yield) was clean enough to be used without further purification.
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Quantity
10 mL
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Reaction Step One
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1.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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